REACTION_CXSMILES
|
[Na].Cl[C:3]1[C:12]2[C:7](=[CH:8][C:9]([F:13])=[CH:10][CH:11]=2)[CH:6]=[C:5]([Cl:14])[N:4]=1.[CH3:15][OH:16]>>[Cl:14][C:5]1[N:4]=[C:3]([O:16][CH3:15])[C:12]2[C:7]([CH:6]=1)=[CH:8][C:9]([F:13])=[CH:10][CH:11]=2 |^1:0|
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
668 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC2=CC(=CC=C12)F)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 70° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
the residue diluted with ice water
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1N=C(C2=CC=C(C=C2C1)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |